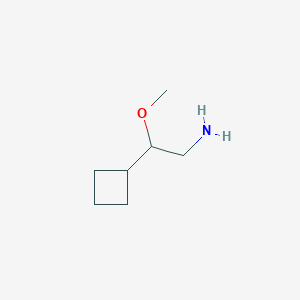

2-Cyclobutyl-2-methoxyethan-1-amine

CAS No.: 1521248-16-7

Cat. No.: VC6242746

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1521248-16-7 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.203 |

| IUPAC Name | 2-cyclobutyl-2-methoxyethanamine |

| Standard InChI | InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3 |

| Standard InChI Key | NEPDCNILKHFKFQ-UHFFFAOYSA-N |

| SMILES | COC(CN)C1CCC1 |

Introduction

Molecular Structure and Characterization

Atomic Composition and Connectivity

The molecular formula of 2-cyclobutyl-2-methoxyethan-1-amine is C<sub>7</sub>H<sub>15</sub>NO, with a monoisotopic mass of 129.11537 Da . Its structure features a cyclobutyl group bonded to the second carbon of a two-carbon chain, which also carries a methoxy (-OCH<sub>3</sub>) and a primary amine (-NH<sub>2</sub>) group. The SMILES notation COC(CN)C1CCC1 succinctly captures this arrangement , while the InChIKey NEPDCNILKHFKFQ-UHFFFAOYSA-N provides a unique identifier for database searches .

Stereochemical Considerations

While stereochemical data are absent for this compound, the presence of two chiral centers (at the methoxy-bearing carbon and the cyclobutyl-attached carbon) suggests the possibility of four stereoisomers. The lack of experimental optical rotation or enantiomeric resolution studies underscores the need for further investigation into its stereodynamic properties.

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for various adducts offer insights into the compound’s gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]<sup>+</sup> | 130.12265 | 129.9 |

| [M+Na]<sup>+</sup> | 152.10459 | 134.5 |

| [M+NH<sub>4</sub>]<sup>+</sup> | 147.14919 | 134.4 |

| [M+K]<sup>+</sup> | 168.07853 | 131.5 |

These values indicate moderate molecular rigidity, likely due to the constrained cyclobutyl ring and intramolecular hydrogen bonding between the amine and methoxy groups.

Solubility and Stability

Though experimental data are unavailable, the compound’s polarity profile—derived from its amine and ether functionalities—suggests solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar media. The electron-donating methoxy group may enhance stability against oxidative degradation compared to unsubstituted ethylamines.

Synthesis and Preparation

Hypothetical Synthetic Routes

While no verified synthesis exists for 2-cyclobutyl-2-methoxyethan-1-amine, plausible pathways can be extrapolated from related cyclobutane derivatives:

-

Cyclobutylation of Glycidol Derivatives: Ring-opening of epoxides like glycidol with cyclobutylmagnesium bromide, followed by methoxylation and amination.

-

Reductive Amination: Condensation of 2-cyclobutyl-2-methoxyethanal with ammonia under reducing conditions.

-

Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) in 1-cyclobutyl-1-methoxy-2-bromoethane using aqueous ammonia.

Industrial-scale production would require optimization of reaction conditions (temperature, catalyst selection) to mitigate strain-induced side reactions from the cyclobutyl ring.

Comparison with Related Compounds

Structural Analogues from PubChemLite

An analysis of C<sub>7</sub>H<sub>15</sub>NO isomers reveals distinct functional group arrangements :

| Compound Name | Key Structural Differences |

|---|---|

| 2-cyclopropyl-2-methoxypropan-1-amine | Cyclopropane ring vs. cyclobutane |

| 3-amino-2-cyclobutylpropan-1-ol | Hydroxyl group replaces methoxy |

| [1-(2-aminoethyl)cyclobutyl]methanol | Ethylamine spacer between ring and alcohol |

The cyclobutyl variant exhibits greater ring strain than cyclopropane analogues, potentially enhancing reactivity in ring-opening polymerizations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume